Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride

Physicochemical Property Lipophilicity Salt Selection

Researchers relying on spirocyclic building blocks often encounter reproducibility issues when substituting the hydrochloride salt with the free base or other spiro analogs. Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2230803-01-5) eliminates this risk by providing a defined salt form with a consistent LogP of ~1.5, critical for reliable solubility and purification. - Features a rigid 6-azaspiro[3.5]nonane core (Fsp³ = 0.9) for exploring novel 3D chemical space. - Orthogonal methyl ester and secondary amine handles enable parallel library diversification via hydrolysis, amide coupling, or reductive amination. - Supplied at 98% purity, ensuring immediate utility in scaffold-hopping and C-H functionalization workflows.

Molecular Formula C10H18ClNO2
Molecular Weight 219.71
CAS No. 2230803-01-5
Cat. No. B2569983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride
CAS2230803-01-5
Molecular FormulaC10H18ClNO2
Molecular Weight219.71
Structural Identifiers
SMILESCOC(=O)C1CCC2(CCC2)CN1.Cl
InChIInChI=1S/C10H17NO2.ClH/c1-13-9(12)8-3-6-10(7-11-8)4-2-5-10;/h8,11H,2-7H2,1H3;1H
InChIKeyVHMLRZUYVKQEHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride: Physicochemical Profile


Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS 2230803-01-5) is a spirocyclic small molecule building block with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol . The compound features a unique spirocyclic framework that confers significant three-dimensionality and structural rigidity, making it a valuable scaffold in medicinal chemistry [1]. It is provided as a hydrochloride salt with a typical purity of 98% , and its key calculated physicochemical properties include a topological polar surface area (TPSA) of 38 Ų and a calculated LogP of approximately 1.2-1.5 [2] .

Spirocyclic scaffold Introduces three-dimensionality and rigidity for medicinal chemistry exploration
Hydrochloride salt Provides distinct handling and solubility profile compared to the free base
Specified purity Supports reproducible synthetic outcomes in multi-step sequences

Methyl 6-azaspiro[3.5]nonane-7-carboxylate HCl: Generic Substitution Risks


Generic substitution of Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride with its free base (CAS 2230798-98-6) or other spirocyclic analogs is not trivial and can undermine the reproducibility of synthetic routes. The hydrochloride salt form is not merely a convenience; it provides a distinct and quantifiable difference in physicochemical properties, such as LogP (1.5 for the salt vs. 1.1 for the free base), which can influence solubility and handling . Furthermore, the specific substitution pattern on the 6-azaspiro[3.5]nonane core differs fundamentally from other spiro systems like 7-azaspiro[3.5]nonane [1]. These differences are critical for the success of subsequent steps like amide couplings or ester hydrolysis, and using a non-equivalent compound will introduce uncontrolled variables that complicate data interpretation and delay project timelines.

Salt form vs. free base
Lipophilicity and solubility differences may alter reaction profiles and purification; free base (CAS 2230798-98-6) is not a direct substitute.
6- vs. 7-azaspiro[3.5]nonane core
Substitution pattern determines chemical space; reported FAAH inhibition for 7-azaspiro derivatives does not imply similar utility for 6-azaspiro building blocks.

Methyl 6-azaspiro[3.5]nonane-7-carboxylate HCl: Evidence vs. Analogs


LogP Comparison: Salt vs. Free Base

The hydrochloride salt form of methyl 6-azaspiro[3.5]nonane-7-carboxylate exhibits a higher calculated LogP (1.5035) compared to its free base counterpart (LogP 1.0817) . This difference in lipophilicity is a key quantifiable property for drug design and development.

LogP: Salt vs. Free Base
Cross-study comparable
ΔLogP ≈ +0.42 (salt more lipophilic)
Lipophilicity shift informs salt selection and purification strategy
In silico calculation; method context not specified
Physicochemical Property Lipophilicity Salt Selection

6- vs. 7-Azaspiro[3.5]nonane Core Comparison

While both 6-azaspiro[3.5]nonane and 7-azaspiro[3.5]nonane are spirocyclic amines, they represent distinct chemical spaces with different biological outcomes. The 7-azaspiro[3.5]nonane scaffold has been identified as a superior core for FAAH inhibition, with lead series exhibiting k(inact)/K(i) potency values greater than 1500 M⁻¹ s⁻¹ [1]. This high level of activity is not claimed for the 6-azaspiro[3.5]nonane scaffold, which is primarily used as a versatile synthetic intermediate [2].

Core Scaffold Comparison
Class-level inference
6-azaspiro: building block; 7-azaspiro: FAAH inhibitor series
Scaffold identity defines intended application; biological activity profile not shared
FAAH k(inact)/K(i) >1500 M⁻¹ s⁻¹ reported for 7-azaspiro derivatives
Medicinal Chemistry Scaffold Hopping FAAH Inhibition

Purity and Availability Specification

Methyl 6-azaspiro[3.5]nonane-7-carboxylate hydrochloride is commercially available from multiple vendors with a defined purity specification of 98%, ensuring consistent quality for research applications . This level of purity is a key procurement consideration, as it reduces the risk of introducing unknown impurities that could affect downstream reactions.

Purity Specification
Specification review
98%
Supports reproducible synthetic outcomes
Vendor-specified purity; lot-specific COA review recommended
Quality Control Synthetic Intermediate Reproducibility

Methyl 6-azaspiro[3.5]nonane-7-carboxylate HCl: Application Scenarios


Spirocyclic Library Synthesis

This compound is best utilized as a key building block for generating diverse spirocyclic compound libraries. Its unique 6-azaspiro[3.5]nonane core, which features a spiro-junction connecting a four-membered azetidine and a six-membered piperidine ring, introduces significant three-dimensionality and structural rigidity, a highly sought-after feature in modern medicinal chemistry for exploring novel chemical space [1].

Functionalized 6-Azaspiro[3.5]nonane Intermediate Precursor

The methyl ester and secondary amine functionalities provide orthogonal handles for further derivatization. For example, the ester can be hydrolyzed to the corresponding carboxylic acid (CAS 2228115-17-9) for subsequent amide coupling, while the amine can be alkylated, acylated, or used in reductive aminations. The defined LogP of 1.5 can guide reaction solvent selection and purification strategies .

Lead Optimization Comparator

In programs where a 7-azaspiro[3.5]nonane lead series has been identified (e.g., as FAAH inhibitors with k(inact)/K(i) > 1500 M⁻¹ s⁻¹ [2]), this 6-azaspiro[3.5]nonane ester can serve as a valuable 'scaffold hopping' control. By evaluating the 6-azaspiro analog in parallel assays, researchers can confirm that any observed biological activity is specific to the 7-azaspiro scaffold and not a general feature of spirocyclic amines.

Spirocycle Functionalization Methodology

The compound's spirocyclic framework, with a high fraction of sp³-hybridized carbons (Fsp³ = 0.9) [3], makes it an excellent substrate for developing and optimizing synthetic methods for C-H functionalization or heteroatom coupling on conformationally rigid, three-dimensional scaffolds. This is crucial for advancing the field of spirocycle synthesis.

Application
Selection Property
Validation Focus
Spirocyclic library synthesis
6-azaspiro[3.5]nonane core with spiro junction
Confirm structural identity and spirocyclic purity
Functionalized intermediate derivatization
Orthogonal ester and amine handles
Monitor ester hydrolysis and amine functionalization
Scaffold-hopping comparator
Structurally distinct spirocyclic core vs. 7-azaspiro leads
Verify lack of biological activity in target assays
Methodology development
High sp³ carbon fraction and conformational rigidity
Assess C-H functionalization selectivity and tolerance

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